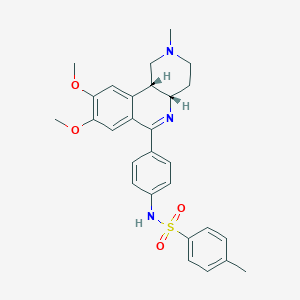

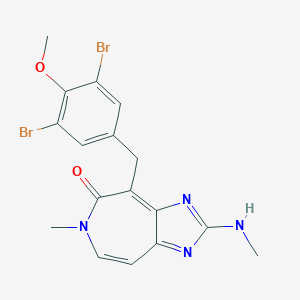

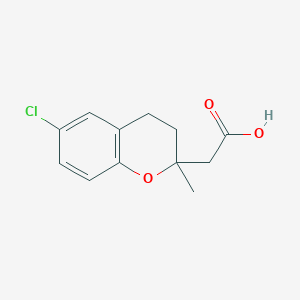

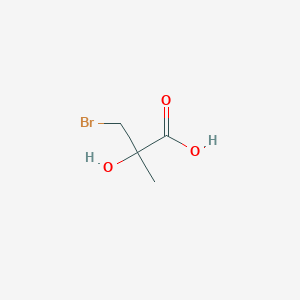

![molecular formula C8H14BrCl3NO5P B026947 2,2,2-三氯乙基 N-[溴(二乙氧基磷酰)甲基]氨基甲酸酯 CAS No. 108217-08-9](/img/structure/B26947.png)

2,2,2-三氯乙基 N-[溴(二乙氧基磷酰)甲基]氨基甲酸酯

描述

The compound of interest belongs to a class of chemicals that feature a complex interplay of bromo, diethoxyphosphoryl, and carbamate functional groups attached to a trichloroethyl backbone. These elements suggest a molecule with potentially unique chemical and physical properties, relevant in various synthetic and analytical applications.

Synthesis Analysis

The synthesis of compounds related to "2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate" often involves multi-step processes, including bromination, phosphorylation via the Michaelis-Becker reaction, and carbamate formation. For instance, Pevzner (2009) described the synthesis of bromo(diethoxyphosphorylmethyl)furans, emphasizing the importance of selective bromination and the subsequent introduction of the phosphorus moiety through a controlled process (Pevzner, 2009).

Molecular Structure Analysis

The molecular structure of related compounds often reveals the impact of substituents on the overall configuration and electronic distribution. For example, the structure of carbazole derivatives synthesized from chloroanilines indicates how bromo and methoxy groups affect the molecule's electronic environment and reactivity (Bedford & Betham, 2006).

Chemical Reactions and Properties

The chemical behavior of compounds with similar functional groups to "2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate" includes nucleophilic substitution reactions, as well as unique reactivities under specific conditions. For example, Pevzner (2003) outlined the reactions of alkyl 2-bromomethyl furans with nucleophiles, which can form various derivatives through selective reaction pathways (Pevzner, 2003).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and boiling points, are influenced by their molecular structure and the nature of their functional groups. The introduction of bromo and phosphorus groups, in particular, can significantly alter these properties, affecting their application in synthesis and material science.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and compatibility with various solvents and reagents, are key to understanding the utility of "2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate" and related compounds. Studies such as those by Edwards et al. (1973) provide insights into the reactivity of similar nitrogen mustards and their derivatives, offering clues to the potential chemical behavior of the compound (Edwards et al., 1973).

科学研究应用

氨基甲酸酯研究应用

酶抑制中的作用机制氨基甲酸酯以其抑制乙酰胆碱酯酶 (AChE) 的能力而闻名,乙酰胆碱酯酶是神经系统中的关键酶。它们通过对酶活性位点的丝氨酸残基进行氨基甲酰化作用,从而导致氨基甲酰化 AChE 的半衰期范围。此特性被用于开发杀虫剂和治疗剂。脱氨基甲酰化速率是其功效的关键因素,受氨基甲酰基团上烷基取代基的大小显着影响,表明速率限制步骤从一般的酸碱催化转变为在存在较大取代基时酶活性位点的构象变化 (Rosenberry & Cheung, 2019).

环境存在和毒理影响三氯乙烯是一种与氯代氨基甲酸酯相关的化合物,已广泛用作溶剂,并且与实验动物的肝癌和肾癌有关。流行病学证据表明,接触三氯乙烯的职业人群中癌症发病率过高,这凸显了进一步研究以了解赋予这种风险的特定因素的必要性 (Wartenberg, Reyner, & Scott, 2000).

生物修复和环境降解能够降解 N-甲基氨基甲酸酯杀虫剂的微生物为减轻环境影响提供了有希望的途径。具有不同分解代谢途径的物种的多样性以及氨基甲酸酯水解酶在杀虫剂生物降解中的作用强调了使用生物学方法解决这些化合物污染的潜力 (José Castellanos Rozo & Leidy Yanira Rache Caredenal, 2013).

毒理学和人类健康对三氯乙烯(一种与某些氨基甲酸酯在结构上相似的氯代溶剂)的研究有助于了解与接触相关的毒理学效应和潜在人类健康危害。这项研究强调了评估化学暴露致癌和非致癌风险的重要性,包括对中枢神经系统、肾脏、肝脏、免疫系统和生殖系统的影响 (Chiu et al., 2012).

属性

IUPAC Name |

2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrCl3NO5P/c1-3-17-19(15,18-4-2)6(9)13-7(14)16-5-8(10,11)12/h6H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJFSIXZTNNRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(NC(=O)OCC(Cl)(Cl)Cl)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrCl3NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378682 | |

| Record name | 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |

CAS RN |

108217-08-9 | |

| Record name | 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。